Isobutyramide, N-tetrahydro-2-pyranyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyramide, N-tetrahydro-2-pyranyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of Isobutyramide, N-tetrahydro-2-pyranyl- is not well understood. However, studies have shown that this compound can interact with certain enzymes and proteins in the body, which may lead to its potential use in drug development.
Biochemical and Physiological Effects:
Studies have shown that Isobutyramide, N-tetrahydro-2-pyranyl- can have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases. Additionally, Isobutyramide, N-tetrahydro-2-pyranyl- has been shown to have anti-inflammatory properties, which may also make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isobutyramide, N-tetrahydro-2-pyranyl- in lab experiments is its unique chemical structure, which may make it useful in the synthesis of other compounds. Additionally, this compound has been shown to have various biochemical and physiological effects, which may make it useful in the study of certain diseases. However, one limitation of using Isobutyramide, N-tetrahydro-2-pyranyl- in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the study of Isobutyramide, N-tetrahydro-2-pyranyl-. One area of research involves the development of new drugs based on the chemical structure of this compound. Additionally, future studies may focus on the mechanism of action of Isobutyramide, N-tetrahydro-2-pyranyl- and its potential use in the treatment of certain diseases. Further studies may also explore the potential toxicity of this compound and its limitations in certain applications.
Conclusion:
In conclusion, Isobutyramide, N-tetrahydro-2-pyranyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure and has been synthesized using various methods. Isobutyramide, N-tetrahydro-2-pyranyl- has been shown to have various biochemical and physiological effects, which may make it useful in the study of certain diseases. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
Isobutyramide, N-tetrahydro-2-pyranyl- can be synthesized using various methods. One method involves the reaction of isobutyryl chloride with tetrahydro-2-pyranylamine in the presence of a base. Another method involves the reduction of isobutyryl-2-pyrrolidinone using sodium borohydride in the presence of a catalyst. Both methods have been used to successfully synthesize Isobutyramide, N-tetrahydro-2-pyranyl-.
Wissenschaftliche Forschungsanwendungen
Isobutyramide, N-tetrahydro-2-pyranyl- has been studied for its potential applications in scientific research. One area of research involves its use as a building block for the synthesis of other compounds. This compound has also been studied for its potential use as a ligand in metal-catalyzed reactions. Additionally, Isobutyramide, N-tetrahydro-2-pyranyl- has been studied for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
15879-39-7 |
---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-methyl-N-(oxan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)10-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DPGJFJZVDUYVKE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CCCCO1 |
Kanonische SMILES |
CC(C)C(=O)NC1CCCCO1 |
Synonyme |
Isobutyramide, N-tetrahydro-2-pyranyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.